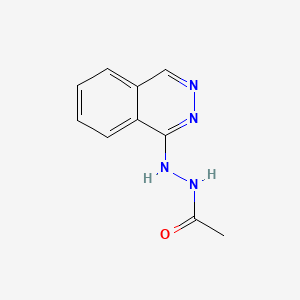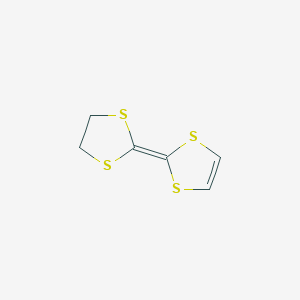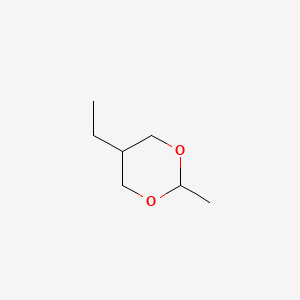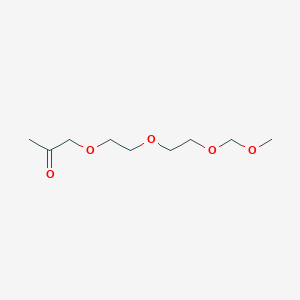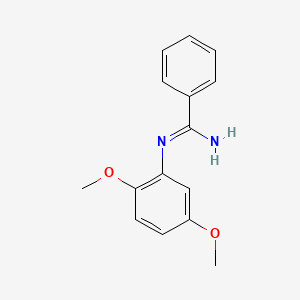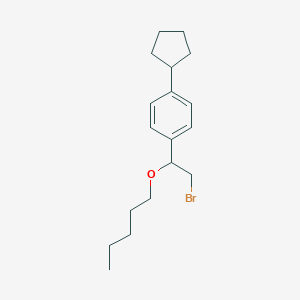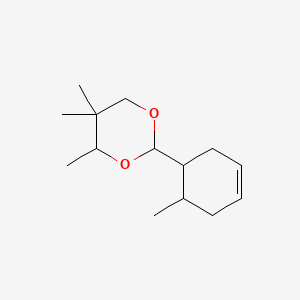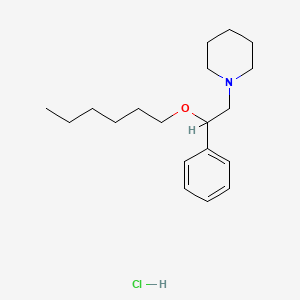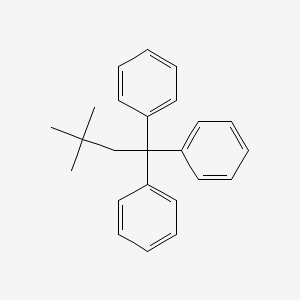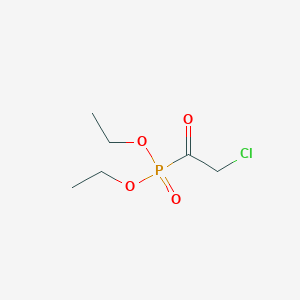
bis(4-methylphenyl)iodanium;hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl)iodanium;hydrogen sulfate is an organoiodine compound with the molecular formula C14H15IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, with a hydrogen sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium;hydrogen sulfate typically involves the reaction of iodine with 4-methylphenyl derivatives under oxidative conditions. One common method includes the use of 4-methylphenyl iodide and an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable acid like sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired iodonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylphenyl)iodanium;hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodine atom is further oxidized.
Reduction: The compound can be reduced to form lower oxidation state iodine compounds.
Substitution: It is involved in substitution reactions where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodine compounds, while reduction can produce iodides or other lower oxidation state products. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Bis(4-methylphenyl)iodanium;hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of bis(4-methylphenyl)iodanium;hydrogen sulfate involves the interaction of the iodonium ion with various molecular targets. The iodine atom in the compound can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the iodonium ion serves as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyliodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
Bis(4-methylphenyl)iodanium;hydrogen sulfate is unique due to the presence of 4-methylphenyl groups, which impart specific reactivity and properties to the compound. Compared to other iodonium salts, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-iodine bonds with high selectivity and efficiency.
Propriétés
Numéro CAS |
14554-95-1 |
|---|---|
Formule moléculaire |
C14H15IO4S |
Poids moléculaire |
406.24 g/mol |
Nom IUPAC |
bis(4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14I.H2O4S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-5(2,3)4/h3-10H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
MUPVFMYPIYLTGD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


